molecular formula C22H30N2O B3853432 1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine

1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine

Cat. No. B3853432
M. Wt: 338.5 g/mol
InChI Key: WZGMOGNJPLKFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of organic compound known as an aralkylamino compound, which is benzylamine substituted by a methoxy group at the para position . It’s closely related to other compounds such as 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, which is a stimulant of the piperidine class acting as a potent and selective dopamine reuptake inhibitor .


Synthesis Analysis

The synthesis of this compound involves a one-pot reaction on 1-(4-methoxyphenyl)-2-propylamine, benzaldehyde, and hydrogen in a solvent under the action of a catalytic hydrogenation catalyst . This method simplifies the operation steps and the process, and has the advantages of simple post-treatment, high product yield, good purity, low cost, simple method, short reaction time, easy industrialized production, and little raw material toxicity .


Molecular Structure Analysis

The molecular formula of this compound is C17H22ClNO . The InChI code is 1S/C17H21NO.ClH/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;/h3-11,14,18H,12-13H2,1-2H3;1H . The average mass is 291.816 Da and the monoisotopic mass is 291.138977 Da .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 291.82 . The compound is stored at 4°C and protected from light .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it’s harmful . The hazard statements associated with this compound are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-benzyl-N-[1-(4-methoxyphenyl)propan-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-18(16-19-8-10-22(25-2)11-9-19)23-21-12-14-24(15-13-21)17-20-6-4-3-5-7-20/h3-11,18,21,23H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGMOGNJPLKFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[1-(4-methoxyphenyl)propan-2-yl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine
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1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine
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1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine
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1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine
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1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine
Reactant of Route 6
1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine

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